![molecular formula C22H23BO5 B6360046 7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE CAS No. 1522117-80-1](/img/structure/B6360046.png)

7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

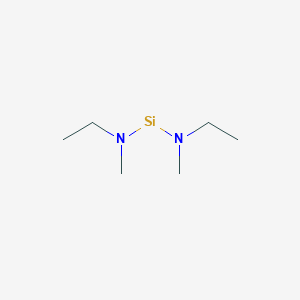

7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE is a useful research compound. Its molecular formula is C22H23BO5 and its molecular weight is 378.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 378.1638540 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are synthesized through various chemical reactions, including three-step substitution reactions, to yield boric acid ester intermediates with benzene rings. These compounds are characterized using spectroscopic methods (FTIR, NMR, MS) and X-ray diffraction, confirming their molecular structures. DFT calculations further validate these structures, providing insights into their conformational stability and electronic properties (Huang et al., 2021), (Wu et al., 2021).

Chemical Modifications for Bioactive Molecules

The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety into bioactive molecules has been explored for enhancing hydrolytic stability and improving cytoprotective effects against oxidative stress. Such modifications have shown potential in conditionally targeting metal sequestration in cells under oxidative stress conditions, thereby providing a novel approach for biochemical research (Wang & Franz, 2018).

Materials Science and Nanotechnology

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is utilized in the development of materials for specific applications, such as luminescent materials and nanotechnology. These compounds have been incorporated into conjugated polymers and nanoparticles, demonstrating their potential in creating materials with unique optical properties and applications in oxidation therapy for cancer treatment (Yin et al., 2017), (Zhu et al., 2007).

Detection and Sensing Applications

The unique reactivity of boron-containing compounds toward oxidative species has been harnessed in the design of fluorescence probes for detecting oxidative stress markers, such as hydrogen peroxide. These probes exhibit "Off-On" fluorescence responses, enabling sensitive and selective detection in biological and environmental samples (Fu et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds with a tetramethyl-1,3,2-dioxaborolane group are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that CBBE might interact with similar targets.

Mode of Action

The mode of action of CBBE involves its interaction with its targets, leading to changes in the molecular structure. The tetramethyl-1,3,2-dioxaborolane group in CBBE is known to participate in borylation reactions . In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction changes the molecular structure of the target compound, potentially altering its properties and functions.

Biochemical Pathways

For instance, the formation of pinacol benzyl boronate can lead to changes in the properties of the target compound, which can, in turn, affect its interactions with other molecules and its role in biochemical pathways .

Pharmacokinetics

The properties of similar compounds suggest that cbbe might have good bioavailability due to the presence of the tetramethyl-1,3,2-dioxaborolane group .

Result of Action

The molecular and cellular effects of CBBE’s action depend on its targets and the changes it induces in them. The borylation reaction it participates in can lead to the formation of new compounds with altered properties . These new compounds can have various effects at the molecular and cellular levels, depending on their properties and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of CBBE can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Therefore, the presence and concentration of this catalyst in the environment can affect the action and efficacy of CBBE. Additionally, factors such as temperature, pH, and the presence of other molecules can also influence its stability and action.

Propiedades

IUPAC Name |

7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BO5/c1-21(2)22(3,4)28-23(27-21)17-9-5-15(6-10-17)14-25-18-11-7-16-8-12-20(24)26-19(16)13-18/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMPDMYMLBBGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C=CC(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)